molecular formula C7H6N6O2S B11727154 2-sulfanylidene-5-{[(4H-1,2,4-triazol-4-yl)amino]methylidene}-1,3-diazinane-4,6-dione

2-sulfanylidene-5-{[(4H-1,2,4-triazol-4-yl)amino]methylidene}-1,3-diazinane-4,6-dione

Cat. No.: B11727154
M. Wt: 238.23 g/mol
InChI Key: WUJPWXBDLGFGDD-UHFFFAOYSA-N
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Description

2-sulfanylidene-5-{[(4H-1,2,4-triazol-4-yl)amino]methylidene}-1,3-diazinane-4,6-dione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structureThe presence of the 1,2,4-triazole ring, a common pharmacophore, enhances its biological activity and makes it a valuable scaffold for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 3-amino-1,2,4-triazole as a starting material, which undergoes a series of reactions including S-alkylation and ring closure to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-sulfanylidene-5-{[(4H-1,2,4-triazol-4-yl)amino]methylidene}-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring .

Mechanism of Action

The mechanism of action of 2-sulfanylidene-5-{[(4H-1,2,4-triazol-4-yl)amino]methylidene}-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can inhibit the proliferation of cancer cells, reduce inflammation, or exert antimicrobial effects depending on the specific target .

Properties

Molecular Formula

C7H6N6O2S

Molecular Weight

238.23 g/mol

IUPAC Name

6-hydroxy-2-sulfanylidene-5-(1,2,4-triazol-4-yliminomethyl)-1H-pyrimidin-4-one

InChI

InChI=1S/C7H6N6O2S/c14-5-4(6(15)12-7(16)11-5)1-10-13-2-8-9-3-13/h1-3H,(H3,11,12,14,15,16)

InChI Key

WUJPWXBDLGFGDD-UHFFFAOYSA-N

Canonical SMILES

C1=NN=CN1N=CC2=C(NC(=S)NC2=O)O

Origin of Product

United States

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